Dabigatran acyl-beta-D-glucuronide-d3

Description

Structural and Isotopic Properties

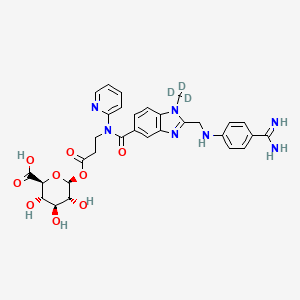

Dabigatran acyl-β-D-glucuronide-d3 is characterized by the substitution of three hydrogen atoms with deuterium at specific positions within its molecular structure. The non-deuterated form, dabigatran acyl-β-D-glucuronide, has a molecular formula of $$ \text{C}{31}\text{H}{33}\text{N}7\text{O}9 $$ and a molecular weight of 647.63 g/mol. In its deuterated form, the molecular formula becomes $$ \text{C}{31}\text{H}{30}\text{D}3\text{N}7\text{O}9 $$, resulting in a molecular weight of 650.65 g/mol. The trifluoroacetate salt form, commonly used in analytical applications, has a molecular formula of $$ \text{C}{33}\text{H}{31}\text{D}3\text{F}3\text{N}7\text{O}_{11} $$ and a molecular weight of 818.70 g/mol.

The isotopic labeling occurs at the benzimidazole methyl group of the dabigatran moiety, where three hydrogens are replaced by deuterium atoms. This modification does not alter the compound’s chemical reactivity or biological activity but provides a distinct mass signature for analytical differentiation.

Physicochemical Characteristics

Key physicochemical properties of dabigatran acyl-β-D-glucuronide-d3 include:

The compound exhibits instability in aqueous solutions due to acyl glucuronide hydrolysis, necessitating careful handling and storage at low temperatures.

Role in Pharmacological Research

Bioanalytical Applications

Dabigatran acyl-β-D-glucuronide-d3 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying dabigatran and its metabolites in plasma. For example, Park et al. (2021) developed a validated LC-MS/MS method using this deuterated standard to simultaneously measure dabigatran etexilate, dabigatran, and dabigatran acylglucuronide in human plasma. The method demonstrated high accuracy (98.37–109.44%) and precision (<9% coefficient of variation), underscoring the compound’s reliability in pharmacokinetic studies.

The deuterium labeling enables unambiguous distinction between endogenous metabolites and the administered drug during analysis. This is critical in hydrolysis-based assays, where alkaline treatment converts acylglucuronides back to free dabigatran. By spiking samples with dabigatran acyl-β-D-glucuronide-d3, researchers can correct for recovery losses and matrix effects, ensuring precise quantification.

Pharmacokinetic and Metabolic Studies

As a major active metabolite of dabigatran, dabigatran acyl-β-D-glucuronide contributes approximately 20–30% of the total anticoagulant activity in vivo. Studies using the deuterated form have elucidated its metabolic pathways, revealing:

- Formation via UDP-glucuronosyltransferase (UGT) 2B15 : Dabigatran undergoes glucuronidation in the liver, producing four isomeric acylglucuronides, with the 1-O-acyl-β-D-glucuronide being the predominant form.

- Renal Excretion : Approximately 85% of dabigatran acyl-β-D-glucuronide is excreted unchanged in urine, requiring dose adjustments in patients with renal impairment.

The deuterated analog facilitates mass spectrometric tracking of these processes without interference from non-labeled endogenous compounds. For instance, researchers have quantified hepatic extraction ratios and enterohepatic recirculation rates using stable isotope-labeled tracers in preclinical models.

Comparative Pharmacological Activity

Dabigatran acyl-β-D-glucuronide-d3 retains thrombin inhibitory activity equivalent to its non-deuterated counterpart. In vitro assays using human platelet-poor plasma demonstrate comparable half-maximal inhibitory concentrations ($$ \text{IC}_{50} $$) for both forms (1.2–1.5 nM), confirming that isotopic substitution does not alter pharmacological potency.

Properties

Molecular Formula |

C31H33N7O9 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1/i1D3 |

InChI Key |

CSZFDMHIDSUHPI-JEZNDFNLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dabigatran acyl-beta-D-glucuronide-d3 is synthesized through the action of the UDP-glucuronosyltransferase isoform UGT2B15 on dabigatran . The synthetic route involves the hydrolysis of the prodrug dabigatran etexilate by plasma esterases to form dabigatran, which is then metabolized by UGT2B15 to form Dabigatran Acyl-beta-D-Glucuronide .

Industrial Production Methods: The industrial production of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions: Dabigatran acyl-beta-D-glucuronide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s pharmacokinetic and metabolic profiles .

Common Reagents and Conditions: Common reagents used in these reactions include UDP-glucuronosyltransferase isoform UGT2B15 and plasma esterases. The conditions typically involve hydrolysis and subsequent glucuronidation .

Major Products Formed: The major product formed from these reactions is Dabigatran Acyl-beta-D-Glucuronide, which is a major active metabolite of the thrombin inhibitor dabigatran .

Scientific Research Applications

Dabigatran acyl-β-D-glucuronide-d3 (TFA) is a deuterium-labeled form of Dabigatran Acyl-β-D-Glucuronide trifluoroacetate . Stable heavy isotopes, such as deuterium, are incorporated into drug molecules as tracers for quantitation during drug development. Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Scientific Research Applications

Dabigatran acyl-β-D-glucuronide-d3 as a stable isotope label

- Tracers in Drug Development Stable isotopes of elements are incorporated into drug molecules as tracers for quantitation during the drug development process .

- Pharmacokinetic and Metabolic Studies Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Dabigatran acylglucuronide as a major metabolite of Dabigatran

- Metabolic Pathway Glucuronidation of the carboxylate moiety is the major human metabolic pathway of dabigatran, resulting in the formation of the 1-O-acylglucuronide .

- Enzymatic Activity The glucuronidation of dabigatran is catalyzed by human hepatic and intestinal microsomes, with specific UDP-glucuronosyltransferases (UGTs) such as UGT1A9, UGT2B7, and UGT2B15 contributing to this process. UGT2B15 is considered the major contributor to the glucuronidation of dabigatran .

- Anticoagulant Effects Both dabigatran (DAB) and dabigatran acylglucuronide (DABG) have anticoagulant effects, though DABG exhibits a weaker inhibitory effect on thrombin generation compared to DAB . The combination of DAB and DABG shows an additive effect on their anticoagulant effect .

- Bioanalysis Dabigatran acylglucuronide is a main active metabolite formed from DAB, and both are found simultaneously in the plasma after administration in humans . Systemic exposure of DABG is 2.4-fold greater, and (peak plasma concentration) of DABG is 3.1-fold higher than that of DAB after a single oral dose of 150 mg DABE in healthy subjects .

Mechanism of Action

Dabigatran acyl-beta-D-glucuronide-d3 exerts its effects through the action of the UDP-glucuronosyltransferase isoform UGT2B15. This enzyme metabolizes dabigatran to form Dabigatran Acyl-beta-D-Glucuronide, which effectively prolongs activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma . The molecular targets and pathways involved include the inhibition of thrombin, a key enzyme in the coagulation cascade .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Acyl glucuronides are conjugates formed by the linkage of glucuronic acid to carboxylic acid-containing drugs. Below is a comparative analysis of key structural and molecular features:

Key Observations :

- Dabigatran’s glucuronide is larger due to its complex thrombin-binding structure, whereas simpler glucuronides (e.g., benzoyl) have lower molecular weights.

Pharmacological Activity

Key Observations :

Pharmacokinetic and Metabolic Profiles

Key Observations :

Biological Activity

Dabigatran acyl-beta-D-glucuronide-d3 is a significant metabolite of dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. Understanding its biological activity is crucial for evaluating its pharmacokinetics, efficacy, and potential drug interactions. This article delves into its metabolic pathways, biological functions, and relevant research findings.

Metabolism and Formation

Dabigatran undergoes extensive metabolism in the human body, with glucuronidation being the primary pathway. The major human metabolite is the acyl-beta-D-glucuronide, particularly the 1-O-acylglucuronide form. This metabolite is formed through the action of UDP-glucuronosyltransferases (UGTs), mainly UGT2B15, which plays a critical role in the glucuronidation of dabigatran. Other UGTs involved include UGT1A9 and UGT2B7 .

Key Metabolic Pathways

- Glucuronidation : Dabigatran is converted into various acylglucuronides, including 1-O-, 2-O-, 3-O-, and 4-O-acylglucuronides.

- Isomeric Rearrangement : The 1-O-acylglucuronide can undergo nonenzymatic acyl migration, leading to the formation of other isomers in aqueous solutions .

Biological Activity

The biological activity of this compound can be evaluated through its effects on coagulation parameters and potential interactions with drug transporters.

Anticoagulant Activity

Research indicates that the 1-O-acylglucuronide exhibits equipotent prolongation of activated partial thromboplastin time (aPTT) compared to dabigatran itself, suggesting that this metabolite retains significant anticoagulant activity .

Pharmacokinetics and Drug Interactions

Studies have shown that dabigatran's pharmacokinetics can be influenced by various factors, including co-administration with other drugs. For instance, abrocitinib has been observed to increase plasma exposure to dabigatran by approximately 50%, indicating a potential inhibition of P-glycoprotein (P-gp), a key transporter involved in drug absorption and elimination .

Clinical Implications

In a clinical study involving healthy participants, the interaction between dabigatran etexilate (the prodrug of dabigatran) and abrocitinib was assessed. The results highlighted significant alterations in dabigatran pharmacokinetics due to transporter inhibition, emphasizing the importance of understanding drug interactions in patients receiving anticoagulant therapy .

Retrospective Studies

A retrospective cohort study investigated the effects of dicloxacillin on dabigatran levels. It was found that dicloxacillin could induce P-glycoprotein expression, leading to reduced concentrations of dabigatran in patients who were co-treated with these medications. This interaction underscores the need for careful monitoring when prescribing anticoagulants alongside known P-gp inducers .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.